molecular formula C9H13F6O5P B14281350 Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester CAS No. 131927-88-3

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester

Cat. No.: B14281350
CAS No.: 131927-88-3
M. Wt: 346.16 g/mol
InChI Key: IOEQJBCKDSOHGO-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester is a chemical compound with the molecular formula C9H13F6O5P This compound is characterized by the presence of a butanoic acid backbone with a bis(2,2,2-trifluoroethoxy)phosphinyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester typically involves the reaction of butanoic acid derivatives with bis(2,2,2-trifluoroethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as a phosphonate ester, inhibiting enzymes that require phosphate groups for their activity. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the phosphinyl group.

    Butanoic acid, 2,2-dimethyl-, methyl ester: Similar backbone but different substituents.

    Acetic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester: Similar phosphinyl group but different acid backbone.

Uniqueness

Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester is unique due to the presence of both the butanoic acid backbone and the bis(2,2,2-trifluoroethoxy)phosphinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

131927-88-3

Molecular Formula

C9H13F6O5P

Molecular Weight

346.16 g/mol

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]butanoate

InChI

InChI=1S/C9H13F6O5P/c1-3-6(7(16)18-2)21(17,19-4-8(10,11)12)20-5-9(13,14)15/h6H,3-5H2,1-2H3

InChI Key

IOEQJBCKDSOHGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)P(=O)(OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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